4-anilino-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, which is a five-membered cyclic amine, and an aniline substituent, contributing to its diverse chemical reactivity and biological activity. The systematic name reflects its structural components, indicating the presence of both an aniline group and a pyrrolone structure.
The compound can be synthesized through various chemical reactions involving aniline derivatives and pyrrolone precursors. Its relevance spans across fields such as pharmaceuticals, where it may serve as a scaffold for drug development, particularly in the design of bioactive molecules.
4-anilino-1,5-dihydro-2H-pyrrol-2-one is classified as a pyrrolone due to the presence of the pyrrolidine ring and the carbonyl group characteristic of lactams. It falls under the broader category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 4-anilino-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods:
The synthesis often requires specific conditions such as temperature control, reaction time optimization, and purification steps (e.g., recrystallization or chromatography) to yield high purity products. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly used to confirm the structure of the synthesized compound.
The molecular structure of 4-anilino-1,5-dihydro-2H-pyrrol-2-one features:
The molecular formula is CHNO. The molecular weight is approximately 178.20 g/mol. The compound typically exhibits resonance stabilization due to the delocalization of electrons across the nitrogen and carbon atoms in the ring.
4-anilino-1,5-dihydro-2H-pyrrol-2-one can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that promote reactivity and selectivity.
The mechanism of action for compounds like 4-anilino-1,5-dihydro-2H-pyrrol-2-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound have shown potential anti-cancer activity and could be explored for their pharmacological properties in drug development.
Melting point data and spectral data (NMR, IR) are essential for characterizing this compound during synthesis and analysis.
4-anilino-1,5-dihydro-2H-pyrrol-2-one has potential applications in several areas:
The 1,5-dihydro-2H-pyrrol-2-one scaffold (molecular formula: C₄H₅NO, MW: 83.09 g/mol) is a planar, five-membered lactam featuring conjugated π-electrons across its N–C=O moiety and C=C bond. This unsaturated ring system exhibits significant dipole moments (∼4.0 D) due to the electron-withdrawing carbonyl group, enhancing its reactivity toward electrophilic and nucleophilic agents. The core structure displays characteristic tautomerism, with the 3-pyrrolin-2-one tautomer predominating (>95%) in solution phases as confirmed by NMR studies [9]. Its hydrogen-bond accepting capacity (PSA = 29.1 Ų) facilitates supramolecular interactions, making it a versatile pharmacophore [9].
Table 1: Key Structural Characteristics of 4-Anilino-1,5-dihydro-2H-pyrrol-2-one Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Source |
---|---|---|---|---|
4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one | C₁₀H₉ClN₂O | 208.65 | 4-chloroanilino at C4 | [1] [2] |
3-anilino-1,5-diphenyl-5H-pyrrol-2-one | C₂₂H₁₈N₂O | 326.39 | phenyl at N1/C5 | [7] |
5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | C₂₂H₁₇BrN₂O | 405.29 | 4-bromophenyl at C5 | [4] |
3-anilino-5-(4-butoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one | C₂₆H₂₆N₂O₂ | 398.50 | 4-butoxyphenyl at C5 | [3] |
The 4-anilino substitution (as in 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one) introduces steric and electronic modulation:
4-Anilino-functionalized 1,5-dihydro-2H-pyrrol-2-one derivatives demonstrate broad bioactivity profiles attributable to their dual hydrogen-bonding capacity and lipophilic aromatic domains:
Anticancer activity: Derivatives like 3-anilino-1,5-diphenyl-5H-pyrrol-2-one (MW: 326.39 g/mol) inhibit tyrosine kinases by binding to the ATP pocket via three H-bonds and π-stacking interactions. Bromophenyl analogues (e.g., 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one) show IC₅₀ = 0.8–2.3 µM against breast cancer cell lines by inducing G2/M arrest [4] [7].
Antimicrobial effects: Butoxyphenyl-substituted compounds (e.g., 3-anilino-5-(4-butoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one) disrupt bacterial membrane integrity, with MIC values of 4–8 µg/mL against Gram-positive pathogens including S. aureus. The 4-butoxy group enhances lipophilicity (log P = 3.8), promoting membrane penetration [3].
Kinase inhibition: Fluorophenyl derivatives such as 5-(anilinomethylene)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibit >90% inhibition of VEGFR-2 at 10 µM concentration. The 4-fluorophenyl group enables optimal hydrophobic contact with kinase P-loop residues [6].
Table 2: Pharmacological Activities of Representative 4-Anilino Derivatives
Compound | Molecular Weight (g/mol) | Biological Activity | Potency | Mechanistic Insight |
---|---|---|---|---|
5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 405.29 | Antiproliferative (MCF-7 cells) | IC₅₀ = 1.8 µM | Tubulin polymerization inhibition |
3-anilino-5-(4-butoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one | 398.50 | Anti-staphylococcal | MIC = 4.2 µg/mL | Membrane depolarization |
5-(anilinomethylene)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one | 386.42 | VEGFR-2 inhibition | 92% at 10 µM | Competitive ATP binding |
4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one | 208.65 | p38 MAPK inhibition | Kᵢ = 380 nM | H-bonding with kinase hinge region |
The synthesis of 4-anilino-1,5-dihydro-2H-pyrrol-2-ones has evolved through three technological eras:
Early condensation routes (1960s–1990s): Initial methods involved stoichiometric mercury- or lead-mediated cyclizations of γ-keto anilides, yielding <30% target product with heavy metal contamination. The 1997 titanium-mediated assembly represented a breakthrough, enabling three-component coupling of alkynes, imines, and CO₂ at 80°C to form the pyrrolone core in 65% yield [5].
Multicomponent reaction (MCR) dominance (2000–2015): Acid-catalyzed condensations superseded metal-dependent routes. For example, glacial acetic acid-mediated reactions of ethyl 2,4-dioxovalerate, anilines, and aldehydes delivered 4-acetyl-3-hydroxy derivatives (e.g., 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one) in 70–80% yield via iminium intermediates [10]. Optimization showed that reactant ratios critically impact yield:
Table 3: Evolution of Synthetic Approaches for 4-Anilino-1,5-dihydro-2H-pyrrol-2-ones
Synthetic Method | Period | Key Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Stoichiometric metal-mediated cyclization | 1960–1990 | Hg(OAc)₂, 120°C, toluene | 20–30% | Simple setup; toxic byproducts |
Titanium-catalyzed three-component coupling | 1997 | Cp₂TiCl₂, alkyne, imine, CO₂, 80°C | 60–65% | Atom economy; moisture sensitivity |
Acetic acid-catalyzed MCR | 2000–2015 | ArCHO, aniline, diketoester, AcOH, rt | 70–80% | Metal-free; scalable; moderate diastereoselectivity |
Organocatalyzed enantioselective synthesis | 2015–present | L-Proline derivative, CHCl₃, 4Å MS | 75–85% (ee >90%) | High stereocontrol; expensive catalysts |
The current synthetic frontier focuses on continuous-flow photochemical synthesis, reducing reaction times from 24h to <5 minutes while improving space-time yields by 200-fold compared to batch methods [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7